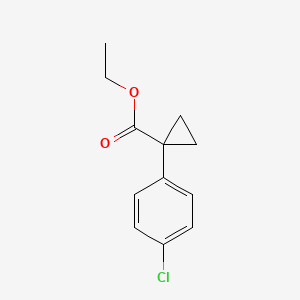

![molecular formula C6H4N4O2 B7942855 7-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B7942855.png)

7-Nitro-3H-imidazo[4,5-b]pyridine

Übersicht

Beschreibung

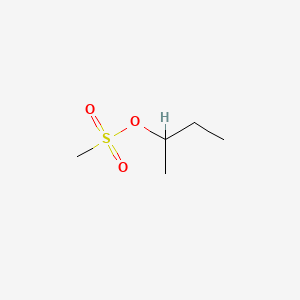

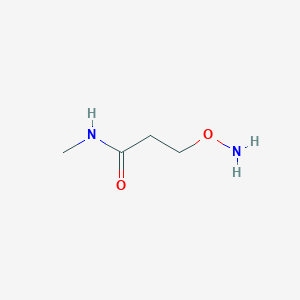

7-Nitro-3H-imidazo[4,5-b]pyridine is a chemical compound with the molecular formula C6H4N4O2 and a molecular weight of 164.12 .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been achieved through alkylation reactions under phase transfer catalysis conditions . In another method, 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles were reacted with malononitrile under mild experimental conditions .Molecular Structure Analysis

The molecular structures of imidazo[4,5-b]pyridine derivatives have been confirmed by single-crystal X-ray diffraction . The InChI code for this compound is 1S/C6H4N4O2/c11-10(12)4-1-2-7-6-5(4)8-3-9-6/h1-3H, (H,7,8,9) .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been known to react with various compounds. For instance, 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles were reacted with malononitrile to produce 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrido[1', 2': 1, 2]imidazo[5, 4-d][1.3]-benzodiazepines: Research by Teulade et al. (1989) involves the conversion of a related compound, 3-Nitroso-2-(2-nitrophenyl)imidazo [1.2-a] pyridine, into its diamino derivative and further to pyrido[1',2':1,2]imidazo[5,4-d][1.3]benzodiazepines, indicating potential applications in synthesizing complex benzodiazepines (Teulade et al., 1989).

Nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Derivatives: A study by Smolyar et al. (2007) on the nitration of imidazo[4,5-b]pyridin-2-one derivatives at various temperatures, demonstrates the chemical versatility of these compounds in producing nitro and dinitro derivatives (Smolyar et al., 2007).

Antitumor Activity of 1-Deazaadenosine: Cristalli et al. (1987) reported the synthesis of 1-deazaadenosine from 7-nitro-3-beta-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine, highlighting its significant in vitro inhibitory activity against various cancer cell lines (Cristalli et al., 1987).

Synthesis of 6-Nitro-and 6-Amino-3H-imidazo[4,5-b]pyridines: Ostrovskyi et al. (2010) conducted a study on synthesizing 6-nitro-3H-imidazo[4,5-b]pyridines, which could serve as potential adenosine deaminase inhibitors, indicating their application in medicinal chemistry (Ostrovskyi et al., 2010).

Efficient Synthesis of Imidazo[4,5-b]pyridines: Padmaja et al. (2018) presented a green and efficient method for synthesizing imidazo[4,5-b]pyridines, indicating their potential in environmentally friendly chemistry (Padmaja et al., 2018).

Solid-Phase Synthesis of Imidazo[4,5-b]pyridines: Lemrová et al. (2014) described a method for the solid-supported synthesis of imidazo[4,5-b]pyridines, which is crucial for the rapid generation of compound libraries in medicinal chemistry (Lemrová et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of 7-Nitro-3H-imidazo[4,5-b]pyridine are various biological receptors such as AT1 and AT2 . These receptors play a crucial role in the regulation of blood pressure and fluid balance in the body .

Mode of Action

This compound interacts with its targets by acting as an antagonist . This means it binds to these receptors and blocks their normal function, thereby inhibiting the actions of angiotensin II .

Biochemical Pathways

The compound affects the renin-angiotensin system, a critical pathway in the regulation of blood pressure . By blocking the AT1 and AT2 receptors, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to a decrease in blood pressure .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of angiotensin II’s effects, leading to vasodilation (widening of blood vessels) and a reduction in the volume of body fluids . This results in a decrease in blood pressure .

Zukünftige Richtungen

Imidazo[4,5-b]pyridines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that 7-Nitro-3H-imidazo[4,5-b]pyridine and its derivatives could have potential applications in the development of new drugs.

Eigenschaften

IUPAC Name |

7-nitro-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)4-1-2-7-6-5(4)8-3-9-6/h1-3H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNVWOWIFVSUFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1[N+](=O)[O-])NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

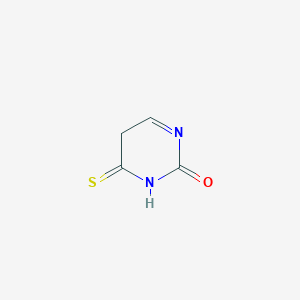

![2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B7942772.png)

![7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B7942843.png)